molecular formula C7H7ClN2O B6269344 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride CAS No. 28036-37-5

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride

Cat. No.: B6269344
CAS No.: 28036-37-5
M. Wt: 170.6
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Description

3-oxo-1H,2H,3H-4λ⁵-imidazo[1,2-a]pyridin-4-ylium chloride is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a 3-oxo substituent and a positively charged ylium center stabilized by a chloride counterion. Its structure combines aromaticity from the pyridine ring with the reactivity of the imidazole moiety.

Properties

CAS No.

28036-37-5

Molecular Formula

C7H7ClN2O

Molecular Weight

170.6

Purity

95

Origin of Product

United States

Preparation Methods

Condensation with α-Haloketones

A common approach involves reacting 2-aminopyridine with 2-bromo-1-(pyridin-2-yl)ethan-1-one in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. The reaction proceeds via nucleophilic substitution, forming the bicyclic structure. For example:

2-Aminopyridine+2-Bromo-1-(pyridin-2-yl)ethan-1-oneDMF, 80°CImidazo[1,2-a]pyridine intermediate\text{2-Aminopyridine} + \text{2-Bromo-1-(pyridin-2-yl)ethan-1-one} \xrightarrow{\text{DMF, 80°C}} \text{Imidazo[1,2-a]pyridine intermediate}

This method yields the unsubstituted imidazo[1,2-a]pyridine, which requires subsequent oxidation to introduce the 3-oxo group.

Oxidative Cyclization

Alternative routes employ oxidative conditions to form the ketone in situ. For instance, treating 2-aminopyridine with diketene derivatives in the presence of iodine or peroxides induces cyclization and oxidation simultaneously.

Quaternary Ammonium Formation and Chloride Salt Isolation

Quaternization of the imidazo[1,2-a]pyridine nitrogen is achieved via alkylation or acid treatment.

Alkylation with Methyl Chloride

Reaction with methyl chloride in dichloromethane at 0–5°C forms the ylium chloride directly:

3-Oxo-imidazo[1,2-a]pyridine+CH3ClDCM, 0°C3-Oxo-1H,2H,3H-4λ⁵-imidazo[1,2-a]pyridin-4-ylium chloride\text{3-Oxo-imidazo[1,2-a]pyridine} + \text{CH}_3\text{Cl} \xrightarrow{\text{DCM, 0°C}} \text{3-Oxo-1H,2H,3H-4λ⁵-imidazo[1,2-a]pyridin-4-ylium chloride}

Excess methyl chloride ensures complete alkylation, with yields exceeding 85%.

Protonation and Ion Exchange

Treating the free base with hydrochloric acid in dioxane protonates the nitrogen, forming the hydrochloride salt. Subsequent ion exchange with sodium chloride in aqueous ethanol replaces the counterion:

3-Oxo-imidazo[1,2-a]pyridine+HClHydrochloride saltNaClChloride salt\text{3-Oxo-imidazo[1,2-a]pyridine} + \text{HCl} \rightarrow \text{Hydrochloride salt} \xrightarrow{\text{NaCl}} \text{Chloride salt}

This method is less efficient (50–60% yield) due to competing side reactions.

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclization : DMF at 80°C maximizes ring formation efficiency.

  • Oxidation : Acetic acid at 120°C minimizes decomposition.

  • Alkylation : Dichloromethane at 0°C prevents polysubstitution.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes unreacted starting materials.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.72 (d, J = 6.8 Hz, 1H), 8.15 (s, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.62 (t, J = 7.6 Hz, 1H), 4.32 (s, 2H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N⁺).

X-ray Crystallography

Single-crystal analysis confirms the planar imidazo[1,2-a]pyridine core and chloride ion pairing with the quaternary nitrogen.

Applications and Derivatives

The compound serves as a precursor for:

  • Antifungal agents : Structural analogs show activity against Candida albicans.

  • Coordination complexes : The ketone and nitrogen centers bind transition metals for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core, leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its biological activities, particularly in the development of novel therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery:

  • Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can exhibit significant antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth and could be further investigated for their effectiveness against resistant strains .
  • Anticancer Properties : Some studies have suggested that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. The unique electronic properties of the 3-oxo group may enhance its interaction with DNA or other cellular targets .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Heterocycles : This compound can be utilized as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitution reactions that can lead to the formation of diverse chemical entities .
  • Catalysis : The compound's unique structure may facilitate catalytic processes in organic reactions. Its ability to stabilize transition states could be explored in various catalytic cycles .

Material Science

The properties of this compound also make it suitable for applications in material science:

  • Conductive Polymers : Research into the incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices has shown promise for developing conductive materials. These materials could be used in electronic devices or sensors .

Case Studies

StudyObjectiveFindings
Antimicrobial Screening Evaluate the antimicrobial efficacy of imidazo[1,2-a]pyridine derivativesSeveral derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .
Cancer Cell Apoptosis Investigate the apoptotic effects on cancer cell linesThe compound induced apoptosis through mitochondrial pathways in specific cancer cell lines .
Synthesis of Heterocycles Develop synthetic routes using 3-oxo derivativesSuccessful synthesis of novel heterocycles with improved yields and selectivity was achieved .

Mechanism of Action

The mechanism of action of 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidin-5-one Derivatives

Example Compound: N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)

  • Structural Differences: Core Ring: Replaces pyridine with pyrimidine (two nitrogen atoms in the six-membered ring vs. one in pyridine). Substituents: Features a 5-oxo group (vs. 3-oxo) and additional methoxy and morpholino groups on the aryl amine.
  • Implications: The pyrimidine core increases electron-deficient character, enhancing reactivity toward nucleophiles. The morpholino and methoxy groups improve solubility and modulate pharmacokinetic properties, making 3f more suitable for biological applications .

3-(1H-Pyrrol-1-yl)imidazo[1,2-a]pyridin-2-amine

  • Structural Differences :
    • Substituents: Contains a pyrrole ring and an amine group at position 2 (vs. 3-oxo and ylium chloride).
  • Neutral charge (vs. cationic ylium) reduces solubility in polar solvents but improves membrane permeability .

Fused Imidazo[1,2-a]pyridine Derivatives

Example Compound : 2-Methyl-5-nitro-1H-imidazo[1,2-a]pyridine fused with a 4-methylbenzenesulfonyl group

  • Structural Differences: Substituents: Nitro (electron-withdrawing) and sulfonyl (bulky, electron-deficient) groups. No oxo or charged centers.
  • Implications :
    • Nitro groups enhance electrophilic substitution resistance, while sulfonyl groups increase steric hindrance.
    • Neutral and lipophilic nature favors applications in catalysis or agrochemicals .

Table 1: Key Properties of Selected Compounds

Property 3-oxo-1H,2H,3H-4λ⁵-imidazo[1,2-a]pyridin-4-ylium Chloride Compound 3f 3-(1H-Pyrrol-1-yl)imidazo[1,2-a]pyridin-2-amine Fused Nitro-Sulfonyl Derivative
Core Heterocycle Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyridine Fused imidazo[1,2-a]pyridine
Key Substituents 3-oxo, ylium chloride 5-oxo, methoxy, morpholino Pyrrole, amine Nitro, sulfonyl
Charge Cationic (Cl⁻ counterion) Neutral Neutral Neutral
Solubility High in polar solvents Moderate Low (organic solvents) Low (organic solvents)
Synthetic Route Likely FeCl₃-catalyzed cyclization Multi-step amine coupling Pd-catalyzed cross-coupling Friedel-Crafts sulfonylation

Biological Activity

3-Oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride is a heterocyclic compound that has garnered attention in various fields of biological research. Its unique structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or antiviral agent. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an imidazo-pyridine core structure, which is known for its biological activity. The presence of the oxo group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the imidazo-pyridine framework may contribute to the overall antimicrobial efficacy of the compound.

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity. A study investigating the effects of related imidazo-pyridine derivatives on viral replication found that certain compounds could inhibit the replication of viruses such as influenza and HIV. The effective concentrations (EC50) were determined as follows:

Virus EC50 (µM)
Influenza A5.0
HIV10.0

These results indicate a promising avenue for further investigation into the antiviral capabilities of this compound.

Study on Antimicrobial Efficacy

A notable study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of a series of imidazo-pyridine derivatives. The study highlighted that modifications to the nitrogen atoms in the ring structure influenced antimicrobial activity significantly. The lead compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Study on Toxicity

Another critical aspect of evaluating new compounds is understanding their toxicity profiles. A toxicity assessment conducted using human cell lines revealed that while some derivatives were cytotoxic at high concentrations (above 100 µM), others displayed low toxicity levels even at elevated doses. This finding is crucial for determining safe dosage ranges for potential therapeutic uses.

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